![molecular formula C8H16N2O2 B11768618 rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol. This compound is known for its potential use as an inhibitor of the histone kinase PRK1 (PKN1), which plays a role in various cellular processes.
Méthodes De Préparation
The synthesis of rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate involves several steps. One common synthetic route includes the reaction of 4-methyl-3-piperidinol with methyl isocyanate under controlled conditions to form the desired carbamate. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or alcohols, forming substituted carbamates.
Applications De Recherche Scientifique
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of inhibitors for various enzymes.
Biology: The compound’s ability to inhibit histone kinase PRK1 makes it valuable in studying cellular processes and signaling pathways.
Medicine: Potential therapeutic applications include the development of drugs targeting diseases where PRK1 is implicated, such as cancer and neurodegenerative disorders.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate involves its interaction with the histone kinase PRK1. By inhibiting this enzyme, the compound can modulate various cellular processes, including gene expression, cell cycle progression, and apoptosis. The molecular targets and pathways involved include the phosphorylation of histone proteins and other substrates regulated by PRK1.
Comparaison Avec Des Composés Similaires
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate can be compared with similar compounds such as tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate . While both compounds share a similar core structure, the presence of different substituents (methyl vs. tert-butyl) can influence their chemical properties and biological activities. The unique aspect of this compound is its specific inhibition of histone kinase PRK1, which may not be as pronounced in other similar compounds .
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
Clé InChI |
PKLKJOHNINGLAQ-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1CCNC[C@@H]1NC(=O)OC |
SMILES canonique |
CC1CCNCC1NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


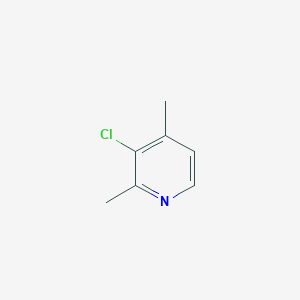
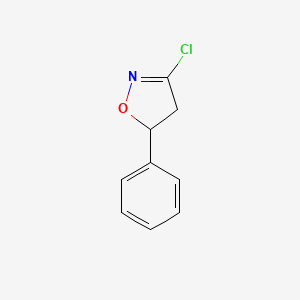
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)
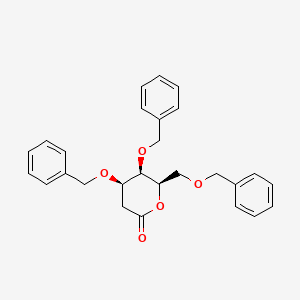



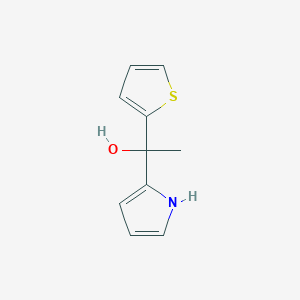
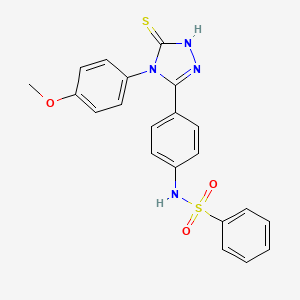


![1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B11768578.png)
![N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11768593.png)
![2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid](/img/structure/B11768598.png)
